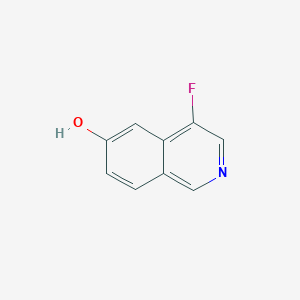

4-Fluoroisoquinolin-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

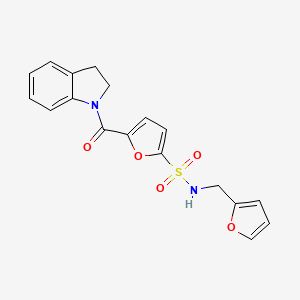

4-Fluoroisoquinolin-6-ol is a chemical compound with the molecular formula C9H6FNO . It has a molecular weight of 163.15 . This compound is a derivative of isoquinoline, a bicyclic aromatic heterocycle .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H6FNO/c10-9-5-11-4-6-1-2-7(12)3-8(6)9/h1-5,12H . This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule .

Mecanismo De Acción

The mechanism of action of 4-Fluoroisoquinolin-6-ol is complex and varies depending on the specific target. In general, this compound acts by binding to the active site of the target protein and inhibiting its activity. For example, it has been shown to inhibit the activity of the kinase Akt by binding to its ATP-binding site. In addition, it has been shown to inhibit the activity of phosphodiesterases by binding to their catalytic site.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound are also dependent on the specific target. For example, inhibition of Akt activity has been shown to lead to decreased cell proliferation and increased apoptosis in cancer cells. Inhibition of phosphodiesterases has been shown to lead to increased levels of cyclic AMP, which can have a variety of effects on cellular processes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 4-Fluoroisoquinolin-6-ol is its versatility as a research tool. It can be used to study a wide range of targets and has been shown to have activity against a variety of different proteins. In addition, it has been shown to be useful as a fluorescent probe for live-cell imaging. However, there are also some limitations to its use. For example, it may not be effective against all targets, and its activity may be influenced by factors such as pH and temperature.

Direcciones Futuras

There are many potential future directions for research on 4-Fluoroisoquinolin-6-ol. One area of interest is in the development of more potent and selective inhibitors for specific targets. Another area of interest is in the development of new methods for synthesizing this compound, which could lead to increased efficiency and reduced cost. In addition, there is potential for this compound to be used in the development of new fluorescent probes for live-cell imaging, which could have a wide range of applications in biological research. Overall, this compound is a promising compound with many potential applications in scientific research.

Métodos De Síntesis

The synthesis of 4-Fluoroisoquinolin-6-ol can be achieved through a variety of methods, including the Pictet-Spengler reaction, the Friedländer synthesis, and the Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form an imine, which is then cyclized to form the isoquinolinone ring. The Friedländer synthesis and the Skraup synthesis both involve the condensation of aniline with a carbonyl compound, followed by cyclization to form the isoquinolinone ring. Each of these methods has its advantages and disadvantages, and the choice of method will depend on the specific requirements of the research project.

Aplicaciones Científicas De Investigación

4-Fluoroisoquinolin-6-ol has been studied extensively for its potential applications in scientific research. One of the main areas of interest is in the field of medicinal chemistry, where this compound has shown promise as a potential drug candidate for the treatment of various diseases. It has been shown to have activity against a number of different targets, including kinases, phosphodiesterases, and histone deacetylases. In addition, it has been studied for its potential use as a fluorescent probe for live-cell imaging.

Propiedades

IUPAC Name |

4-fluoroisoquinolin-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-9-5-11-4-6-1-2-7(12)3-8(6)9/h1-5,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTTYDMOSUNGHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2900211.png)

![N-(4-fluoro-3-nitrophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900212.png)

![Tricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-amine;hydrochloride](/img/structure/B2900214.png)

![4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B2900216.png)

![methyl 4-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2900223.png)

![N-(5-methyl-3-isoxazolyl)-2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B2900229.png)

![methyl 2-{4-[2-(2-furyl)-5-methyl-1H-pyrrol-1-yl]phenoxy}benzenecarboxylate](/img/structure/B2900232.png)